molecular formula C10H14BrNO B8515104 3-Bromo-2-butoxy-5-methyl-pyridine

3-Bromo-2-butoxy-5-methyl-pyridine

Cat. No.: B8515104
M. Wt: 244.13 g/mol
InChI Key: PIXYKRWCAGWQAV-UHFFFAOYSA-N
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Description

3-Bromo-2-butoxy-5-methyl-pyridine is a brominated pyridine derivative characterized by a bromine atom at position 3, a butoxy group (-OCH₂CH₂CH₂CH₃) at position 2, and a methyl group (-CH₃) at position 5. This compound belongs to the heteroaromatic pyridine family, widely studied for applications in pharmaceuticals, agrochemicals, and materials science. Its structural features—bulky alkoxy substituents and halogenation—impart unique reactivity, influencing solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-bromo-2-butoxy-5-methylpyridine

InChI

InChI=1S/C10H14BrNO/c1-3-4-5-13-10-9(11)6-8(2)7-12-10/h6-7H,3-5H2,1-2H3

InChI Key

PIXYKRWCAGWQAV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=N1)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Compound Name CAS RN Substituents (Position) Molecular Formula Key Features
3-Bromo-2-butoxy-5-methyl-pyridine Not provided Br (3), -OCH₂CH₂CH₂CH₃ (2), -CH₃ (5) C₁₀H₁₄BrNO Bulky butoxy group enhances lipophilicity; bromine at meta-position favors electrophilic substitution .
2-Bromo-3-methylpyridine 3430-17-9 Br (2), -CH₃ (3) C₆H₆BrN Smaller substituents; bromine at ortho-position increases steric hindrance, limiting reactivity .
5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine Not provided Br (5), -OCH₃ (3), -Si(CH₃)₃ (2) C₉H₁₄BrNOSi Electron-withdrawing trimethylsilyl group stabilizes the ring; methoxy at position 3 directs regioselectivity .
5-Amino-3-bromo-2-methylpyridine Not provided Br (3), -CH₃ (2), -NH₂ (5) C₆H₇BrN₂ Amino group at para-position enhances nucleophilic reactivity; potential for cross-coupling reactions .

Physicochemical Properties

  • Solubility: The butoxy group in this compound increases hydrophobicity compared to methoxy or amino analogs, making it more soluble in organic solvents like dichloromethane .
  • Reactivity : Bromine at position 3 (meta to nitrogen) is less reactive in nucleophilic aromatic substitution (NAS) than bromine at position 2 (ortho), as seen in 2-Bromo-3-methylpyridine .
  • Thermal Stability : Bulkier substituents (e.g., butoxy) may lower melting points due to reduced crystallinity, contrasting with trimethylsilyl groups in analogs, which enhance thermal stability .

Research Findings and Trends

  • Regioselectivity : Bromine position significantly impacts reactivity. For instance, bromine at position 3 (as in the target compound) shows moderate activity in palladium-catalyzed reactions, whereas position 5 bromine (e.g., 5-Bromo-6-methoxypyridin-3-amine) enables selective amination .
  • Functional Group Synergy : Combining alkoxy and bromine substituents (e.g., butoxy + bromine) balances electron-donating and -withdrawing effects, optimizing stability for storage and transport .

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